molecular formula C8H10N2O3 B1525399 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate CAS No. 1315367-26-0

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

Cat. No.: B1525399
CAS No.: 1315367-26-0
M. Wt: 182.18 g/mol
InChI Key: GJNWFGFRZMKZAQ-UHFFFAOYSA-N
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Description

2-(4-Formyl-1H-pyrazol-1-yl)ethyl acetate (CAS 1315367-26-0) is a high-purity chemical building block specializing in heterocyclic chemistry, with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . Its structure integrates two key functional groups: a formyl group on the pyrazole ring and an acetate ester, connected via an ethylene linker. This arrangement makes the compound a versatile precursor in organic synthesis, particularly for constructing more complex molecules via reactions at the aldehyde moiety, such as condensations or reductions . The presence of both the formyl group and the protected alcohol functionality offers researchers a flexible intermediate for developing targeted compounds in medicinal chemistry and materials science. As a pyrazole derivative, it is of significant value in drug discovery for creating potential pharmacologically active molecules. This product is intended for research purposes as a chemical intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For precise identification, its SMILES notation is CC(OCCN1N=CC(C=O)=C1)=O , and its InChIKey is GJNWFGFRZMKZAQ-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(4-formylpyrazol-1-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-7(12)13-3-2-10-5-8(6-11)4-9-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNWFGFRZMKZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222760
Record name 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315367-26-0
Record name 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315367-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Acetyloxy)ethyl]-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate serves as an important intermediate in organic synthesis. Its aldehyde group can participate in various reactions such as:

  • Condensation Reactions : It can undergo condensation with amines to form imines, which are key intermediates in the synthesis of more complex organic molecules.
  • Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Case Study : In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel pyrazole derivatives that exhibited significant biological activity against cancer cell lines .

Medicinal Chemistry

The pyrazole moiety is well-known for its pharmacological properties. Compounds containing this structure have been reported to exhibit:

  • Anti-inflammatory Activity : Pyrazole derivatives have shown promise in alleviating inflammation, making them potential candidates for developing anti-inflammatory drugs.
  • Antimicrobial Properties : Research indicates that this compound and its derivatives possess antimicrobial activity against various pathogens .

Case Study : A recent investigation highlighted the synthesis of pyrazole-based compounds from this compound, demonstrating their efficacy as potential anti-cancer agents .

Material Science

In material science, this compound can be utilized to develop new materials due to its reactive functional groups. Applications include:

  • Polymer Chemistry : The compound can be used to create cross-linked polymer networks through its aldehyde functionality, which can react with polyols or amines.
  • Coatings and Adhesives : The unique properties of the pyrazole ring allow for the development of coatings that provide enhanced durability and resistance to environmental factors.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisIntermediate for synthesizing complex organic moleculesUsed in condensation and Michael addition reactions
Medicinal ChemistryPotential anti-inflammatory and antimicrobial agentEfficacy demonstrated against cancer cell lines
Material ScienceDevelopment of polymers and coatingsReactive functional groups enable cross-linking

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the biological context, but common pathways include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate and related compounds:

Compound Name Core Heterocycle Key Substituents Reactivity/Applications Commercial Status
This compound Pyrazole 4-formyl, 1-(ethyl acetate) Electrophilic formyl enables condensations; precursor for heterocycles Discontinued
Ethyl (4-formyl-1H-pyrazol-1-yl)acetate Pyrazole 4-formyl, 1-(acetate ethyl) Likely similar reactivity; positional isomer 0 suppliers
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate Imidazole 2,5-diphenyl, 4-(ethyl acetate) Pharmacological ligand (e.g., enzyme inhibition) Research-grade available
1-(5-Methylpyrazol-3-yl)-1H-triazol-4-yl)methyl acetate Triazole-Pyrazole Methyl (pyrazole), acetate (triazole) Hybrid heterocycle synthesis; potential bioactivity Synthesized on-demand

Commercial and Practical Considerations

  • The discontinuation of the target compound contrasts with the research-grade availability of imidazole derivatives and the custom synthesis of triazole-pyrazole hybrids.
  • Ethyl (4-formyl-1H-pyrazol-1-yl)acetate (), a positional isomer, also faces commercial challenges (0 suppliers), suggesting broader accessibility issues for pyrazole-formyl-acetate derivatives .

Biological Activity

2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Similar compounds have demonstrated a range of activities, including:

  • Antimicrobial Activity : The compound exhibits potential against various pathogens by inhibiting microbial enzymes and disrupting cellular processes.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing cytokine production.
  • Anticancer Properties : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

The compound interacts with several enzymes and proteins, playing a significant role in biochemical reactions. Key properties include:

  • Transport Mechanisms : It interacts with transporters that facilitate its movement across cellular membranes.
  • Metabolic Pathways : The compound undergoes metabolic transformations involving various enzymes, leading to the formation of active metabolites.

Research Findings

Recent studies have highlighted the biological activities of this compound and related pyrazole compounds. Below are key findings from diverse research sources.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated significant inhibition zones against common bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Activity
This compound0.22 - 0.25 μg/mLExcellent against Staphylococcus aureus and E. coli

Anti-inflammatory Activity

In vitro studies demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines. For example, compounds similar to this compound showed up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Activity

Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. Notably, compounds containing the pyrazole scaffold have been effective against breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating potential therapeutic applications in oncology .

Case Studies

Several studies have focused on synthesizing and evaluating new pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for antimicrobial efficacy, showing promising results against resistant strains .
  • Molecular Modeling Studies : Molecular docking studies suggested that the binding affinity of these compounds with specific receptors could explain their biological activities .
  • Comparative Analysis : A comparative study of different pyrazole derivatives highlighted the structural features contributing to enhanced biological activity, such as substituent effects on the pyrazole ring .

Preparation Methods

General Synthetic Route Overview

The preparation of 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate generally proceeds via:

  • Formation of the pyrazole ring bearing the formyl substituent at the 4-position.
  • Alkylation or esterification at the pyrazole nitrogen with an ethyl acetate-containing side chain.

This compound is closely related to ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, and synthetic methods for such pyrazole acetates provide insight into its preparation.

Preparation via Alkylation of 4-Formylpyrazole with Ethyl Chloroacetate

One established method involves the reaction of 4-formyl-1H-pyrazole with ethyl 2-chloroacetate under basic conditions, typically using potassium carbonate (K2CO3) as the base in an aprotic solvent such as acetone or ethanol. This reaction proceeds through nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of ethyl chloroacetate, yielding the ethyl acetate side chain attached to the pyrazole nitrogen.

Procedure Summary:

Step Reagents & Conditions Description
1 4-Formyl-1H-pyrazole + Ethyl 2-chloroacetate Mixed in anhydrous solvent (e.g., acetone or ethanol)
2 Potassium carbonate (K2CO3) Added as base to deprotonate pyrazole nitrogen
3 Reflux or stirring at room temperature Reaction proceeds for several hours (typically 4-6 h)
4 Work-up and purification Filtration, solvent removal, recrystallization

This method yields this compound with good purity and yield, as confirmed by IR, NMR, and mass spectrometry data.

Alternative Synthetic Routes Involving Pyrazole Derivatives

While direct alkylation is common, other approaches involve multi-step synthesis starting from substituted pyrazole carbaldehydes:

  • Step 1: Synthesis of 4-formyl-1H-pyrazole derivatives via cyclization of hydrazines with β-diketones or chalcones.
  • Step 2: Introduction of the ethyl acetate moiety by reaction with ethyl chloroacetate or ethyl bromoacetate under basic conditions.
  • Step 3: Purification and characterization.

These approaches may also involve intermediate protection or functional group transformations to ensure regioselectivity and yield optimization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) or sodium hydride (NaH) K2CO3 preferred for mild conditions
Solvent Ethanol, acetone, or DMF Polar aprotic solvents facilitate nucleophilic substitution
Temperature Room temperature to reflux (25–80 °C) Reflux increases reaction rate
Reaction Time 4–6 hours Monitored by TLC for completion
Work-up Filtration, solvent evaporation, recrystallization Ethanol or ethyl acetate used for recrystallization

Optimization of these conditions is crucial for maximizing yield and purity. For example, using anhydrous conditions and controlling temperature prevents side reactions such as hydrolysis of the ester group.

Analytical Confirmation of the Product

The synthesized this compound is typically characterized by:

Technique Key Observations
IR Spectroscopy Characteristic ester C=O stretch (~1740 cm⁻¹), aldehyde C=O (~1690 cm⁻¹), and pyrazole ring vibrations
¹H NMR Signals for pyrazole protons, formyl proton (~9.5-10 ppm), ethyl acetate methylene and methyl protons
¹³C NMR Carbonyl carbons of aldehyde and ester, aromatic and aliphatic carbons
Mass Spectrometry Molecular ion peak consistent with molecular weight 182.18 g/mol

These data confirm the structure and purity of the compound.

Summary Table of Preparation Method

Step Reagents Conditions Yield (%) Notes
Alkylation of 4-formyl-1H-pyrazole Ethyl 2-chloroacetate, K2CO3 Ethanol, reflux 4-6 h 65-75% typical Direct nucleophilic substitution
Alternative multi-step synthesis Hydrazine + β-diketone → pyrazole, then alkylation Varies by step Variable Useful for substituted derivatives

Research Findings and Observations

  • The alkylation method is straightforward and reproducible, making it the preferred route for preparing this compound.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion and helps avoid overreaction or decomposition.
  • Purification by recrystallization or column chromatography yields analytically pure material suitable for further synthetic applications.
  • This compound serves as a versatile intermediate for synthesizing more complex pyrazole derivatives with potential biological activities, including antimicrobial and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate, and what reaction conditions are critical for optimizing yield?

  • The compound is synthesized via the Vilsmeier-Haack formylation reaction, where bis(3,5-dimethyl-1H-pyrazol-1-yl)methane reacts with a formylating agent (e.g., POCl₃/DMF). Key parameters include temperature control (0–5°C during reagent addition) and solvent selection (e.g., dichloroethane). Post-reaction quenching with aqueous sodium acetate ensures intermediate stability .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify formyl proton resonances (δ ~9.8–10.2 ppm) and acetate methyl groups (δ ~2.0 ppm).
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O bond at ~1.21 Å) and dihedral angles to confirm spatial arrangement (e.g., pyrazole ring planarity) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the Vilsmeier-Haack reaction in pyrazole formylation?

  • The reaction proceeds via electrophilic substitution at the pyrazole’s 4-position due to electron-donating methyl groups at positions 3 and 5, which stabilize the intermediate carbocation. Computational studies (DFT) suggest that steric hindrance from the ethyl acetate side chain minimally impacts formylation efficiency .

Q. How can researchers address contradictions in crystallographic data for pyrazole derivatives?

  • Discrepancies in bond angles or packing motifs (e.g., variations in C–C bond lengths up to 0.02 Å) may arise from temperature-dependent crystal lattice effects. Redundant refinement protocols and comparative analysis with analogous structures (e.g., 5-ethyl-2-(4-fluorophenyl)pyrazol-3-one) can resolve inconsistencies .

Q. What strategies optimize the compound’s stability under varying pH and solvent conditions?

  • Stability studies in buffered solutions (pH 2–12) reveal hydrolysis of the acetate ester at pH >10. Polar aprotic solvents (e.g., DMSO) enhance shelf life, while protic solvents (e.g., methanol) accelerate degradation. Kinetic monitoring via UV-Vis spectroscopy is recommended .

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

  • Molecular Docking : Simulations predict binding affinity with kinase domains (e.g., EGFR) via formyl group hydrogen bonding.
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized protein targets.
  • Fluorescence Quenching Assays : Quantify interactions with DNA G-quadruplex structures using SYBR Green displacement .

Methodological Considerations

Aspect Key Techniques References
Synthesis Optimization Vilsmeier-Haack reaction, solvent screening (dichloroethane vs. THF)
Purity Validation HPLC (C18 column, 254 nm), GC-MS for volatile byproduct detection
Stability Analysis Accelerated degradation studies (40°C/75% RH), pH-dependent hydrolysis profiling
Biological Assays SPR, fluorescence polarization, and enzyme inhibition assays (IC₅₀ determination)

Data Contradiction Analysis

  • Example : Conflicting NMR shifts for the formyl group (δ 9.8 vs. 10.2 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Standardizing solvent systems and referencing to TMS mitigates variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate
Reactant of Route 2
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2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate

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